

Application Notes and Protocols for the Regioselective Hydrostannylation of Terminal Alkynes

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Compound of Interest		
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Introduction

Hydro**stannyl**ation, the addition of a tin hydride (typically Bu₃SnH) across a carbon-carbon triple bond, is a powerful transformation in organic synthesis, yielding versatile vinylstannane intermediates.[1] These intermediates are crucial building blocks in cross-coupling reactions such as the Stille coupling, enabling the formation of complex carbon skeletons.[1] The hydro**stannyl**ation of terminal alkynes can, however, result in a mixture of three possible regioand stereoisomers: the α-vinylstannane, the (E)- β -vinylstannane, and the (Z)- β -vinylstannane. [2] Consequently, controlling the regioselectivity of this reaction is of paramount importance for its synthetic utility.

This document provides detailed application notes and experimental protocols for achieving high regioselectivity in the hydro**stannyl**ation of terminal alkynes using various catalytic systems. The choice of catalyst and reaction conditions allows for the selective synthesis of either the α (branched) or β (linear) vinylstannane products.

Controlling Regioselectivity: An Overview

The regiochemical outcome of the hydro**stannyl**ation of terminal alkynes is primarily dictated by the catalytic system employed. While radical-initiated hydro**stannyl**ation often leads to



mixtures of isomers, transition metal catalysis offers a high degree of control.[3] The key factors influencing regioselectivity include the nature of the metal center, the ligands, and in some cases, the presence of directing groups on the alkyne substrate.

This guide will focus on three main strategies for achieving regiocontrol:

- α-Selective Hydro**stannyl**ation: Primarily achieved using copper-based catalytic systems.
- β-(E)-Selective Hydrostannylation: Commonly achieved with platinum or specific heterobimetallic catalysts.
- trans-Hydrostannylation leading to (Z)-β-vinylstannanes: A less common but valuable transformation enabled by iron catalysis.

Data Presentation: Regioselective Hydrostannylation of Terminal Alkynes

The following tables summarize the performance of different catalytic systems in the regioselective hydro**stannyl**ation of various terminal alkynes.

Table 1: Copper-Catalyzed α -Selective Hydrostannylation[4]



Entry	Alkyne Substrate	Stannylating Reagent	Yield (%)	α:β Selectivity
1	1-Decyne	Me₃Si–SnBu₃	85	>99:1
2	1-Hexyne	Me₃Si–SnBu₃	82	>99:1
3	3,3-Dimethyl-1- butyne	Me₃Si–SnBu₃	75	>99:1
4	5-Cyanopentyne	Me₃Si–SnBu₃	78	>99:1
5	5-Chloropentyne	Me₃Si–SnBu₃	81	>99:1
6	4-Benzyloxy-1- butyne	Me₃Si–SnBu₃	88	>99:1
7	3-Phenyl-1- propyne	Me₃Si–SnBu₃	76	>99:1

Table 2: Platinum-Catalyzed β-(E)-Selective Hydro**stannyl**ation of Propargylic Alcohols[5]

Entry	Alkyne Substrate	Yield (%)	β-(E) : α : β-(Z) Ratio
1	Propargyl alcohol	82	95:5:0
2	But-3-yn-1-ol	85	96:4:0
3	Pent-4-yn-1-ol	89	97:3:0
4	1-Ethynylcyclohexanol	91	98:2:0
5	Phenylpropargyl alcohol	87	95:5:0

Table 3: Iron-Catalyzed trans-Hydro**stannyl**ation for (Z)-β-Vinylstannane Synthesis[2][6]



Entry	Alkyne Substrate	Yield (%)	(Z)-β : (E)-β : α Ratio
1	1-Dodecyne	85	>98:2:0
2	4-Phenyl-1-butyne	92	>98:2:0
3	1-Ethynylcyclohexane	88	>98:2:0
4	6-Chloro-1-hexyne	81	>98:2:0

Table 4: Heterobimetallic Catalyst Control of Regioselectivity[7]

Entry	Alkyne Substrate	Catalyst	Predominan t Isomer	Yield (%)	Regioselect ivity (α:β)
1	1-Octyne	MelMesCu- FeCp(CO) ₂	α	92	9:1
2	1-Octyne	IMesCu- Mn(CO)₅	(E)-β	85	1:19
3	Phenylacetyl ene	MelMesCu- FeCp(CO) ₂	(E)-β	88	1:10
4	Phenylacetyl ene	IMesCu- Mn(CO)5	(E)-β	90	1:>20

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed α -Selective Hydrostannylation[4]

This protocol is adapted from the work of Yoshida and coworkers for the synthesis of branched alkenylstannanes.[4]

Materials:

• Terminal alkyne (1.5 equiv.)



- Tributyl(trimethylsilyl)stannane (Me₃Si–SnBu₃) (1.0 equiv.)
- Copper(II) acetate (Cu(OAc)₂) (10 mol%)
- Tricyclohexylphosphine (PCy₃) (35 mol%)
- Water (1.5 equiv.)
- Toluene (anhydrous)

Procedure:

- To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.03 μmol, 10 mol%) and PCy₃ (0.11 mmol, 35 mol%).
- Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous toluene (0.2 mL) via syringe.
- Add the terminal alkyne (0.45 mmol, 1.5 equiv.), Me₃Si–SnBu₃ (0.30 mmol, 1.0 equiv.), and water (0.45 mmol, 1.5 equiv.) sequentially via syringe.
- Stir the reaction mixture at the desired temperature (typically 110 °C) and monitor by TLC or GC-MS for the consumption of the starting material.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a short pad of silica gel, eluting with the same solvent.
- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired α-vinylstannane.

Protocol 2: General Procedure for Platinum-Catalyzed β-(E)-Selective Hydrostannylation[8]

This protocol is based on the method developed by McLaughlin and coworkers for the selective synthesis of (E)- β -vinylstannanes from terminal alkynes.[8]



Materials:

- Terminal alkyne (1.0 equiv.)
- Tributyltin hydride (Bu₃SnH) (3.0 equiv.)
- Platinum(II) chloride (PtCl₂) (10 mol%)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (20 mol%)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- To an oven-dried 22 mL vial equipped with a magnetic stir bar, add PtCl₂ (10 mol%) and XPhos (20 mol%).
- Quickly flush the vial with nitrogen and add anhydrous THF to form a 0.1 M solution relative to the alkyne.
- Stir the mixture at 50 °C for 20 minutes until a yellow homogeneous solution is formed, indicating the formation of the active catalyst.
- Add the corresponding alkyne (1.0 equiv.) to the catalyst solution.
- Add tributyltin hydride (3.0 equiv.) dropwise via syringe. Caution: Rapid evolution of hydrogen gas may occur.
- Stir the solution at 50 °C for 15 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-β-vinylstannane.

Protocol 3: General Procedure for Iron-Catalyzed trans-Hydrostannylation[2]



This procedure follows the work of Fürstner and Chakrabortty for the synthesis of (Z)-β-vinylstannanes.[2]

Materials:

- Terminal alkyne (1.0 equiv.)
- Tributyltin hydride (Bu₃SnH) (1.1 equiv.)
- [Cp*FeCl(tmeda)] (5 mol%)
- · Toluene, freshly distilled

Procedure:

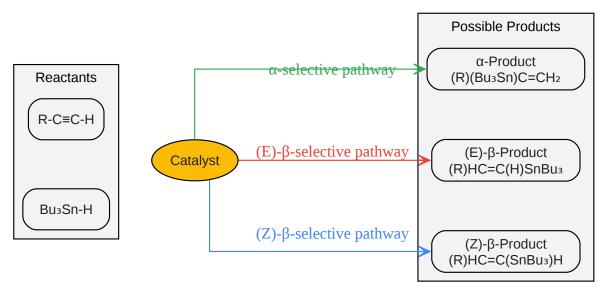
- In a glovebox, dissolve the iron catalyst [Cp*FeCl(tmeda)] (5 mol%) in freshly distilled toluene in a reaction vessel.
- In a separate vial, prepare a mixture of the terminal alkyne (1.0 equiv.) and tributyltin hydride (1.1 equiv.).
- Add the mixture of the alkyne and tin hydride dropwise over a period of 15-30 minutes to the stirred solution of the catalyst at room temperature.
- Stir the reaction mixture at room temperature until full conversion is observed (monitor by TLC or GC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the (Z)- β -vinylstannane.

Mechanistic Pathways and Regioselectivity Control

The regiochemical outcome of the hydro**stannyl**ation reaction is determined by the specific mechanism of the catalytic cycle. The following diagrams illustrate the proposed pathways for the different catalytic systems.



General Hydrostannylation of a Terminal Alkyne

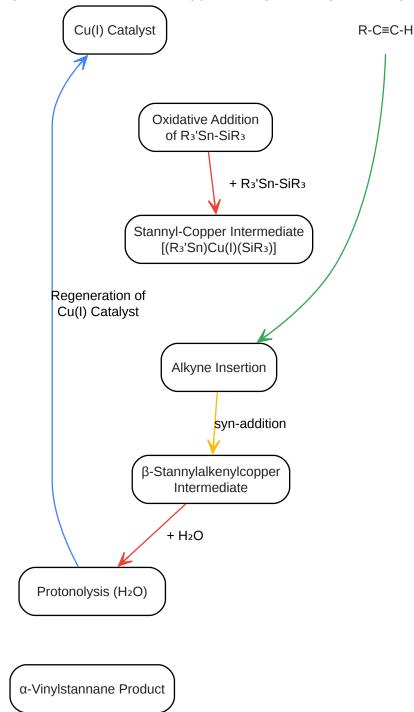


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Caption: Possible products of terminal alkyne hydrostannylation.



Proposed Mechanism for Copper-Catalyzed α -Hydrostannylation



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Caption: Mechanism for Cu-catalyzed α -hydrostannylation.



Proposed Mechanism for Platinum-Catalyzed β-(E)-Hydrostannylation Pt(0) Catalyst Bu₃Sn-H R-C≡C-H Oxidative Addition of Bu₃Sn-H Hydrido-Stannyl-Pt(II) Intermediate Catalyst Alkyne Coordination Regeneration syn-addition Migratory Insertion (Hydrometalation) β-Stannylalkenyl-Pt(II) Intermediate Reductive Elimination (E)-β-Vinylstannane Product

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Caption: Mechanism for Pt-catalyzed β -(E)-hydro**stannyl**ation.



Proposed Mechanism for Iron-Catalyzed trans-Hydrostannylation [CpFeCl] Bu₃Sn-H R-C≡C-H Insertion into Sn-H bond Fe(IV) Intermediate [CpFe(H)(Cl)(SnBu₃)] Catalyst Regeneration Alkyne Insertion into Fe-Sn bond trans-addition Vinyl-Iron Intermediate Reductive Elimination (Z)-β-Vinylstannane Product

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Caption: Mechanism for Fe-catalyzed trans-hydrostannylation.

Conclusion



The regioselective hydro**stannyl**ation of terminal alkynes is a highly valuable synthetic tool, and the choice of an appropriate catalytic system is crucial for achieving the desired product isomer. Copper catalysts are highly effective for the synthesis of α -vinylstannanes. Platinum catalysts, particularly with bulky phosphine ligands, provide excellent selectivity for (E)- β -vinylstannanes. For the less common but synthetically useful (Z)- β -vinylstannanes, iron-based catalysts have emerged as a powerful option. Furthermore, the use of heterobimetallic catalysts offers a tunable approach to switch between α and (E)- β products. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively implement these regioselective transformations in their synthetic endeavors.

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